molecular formula C10H8O B8747983 3-(p-Tolyl)propiolaldehyde

3-(p-Tolyl)propiolaldehyde

Cat. No.: B8747983
M. Wt: 144.17 g/mol
InChI Key: WXARMJLBTQMGRF-UHFFFAOYSA-N
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Description

3-(p-Tolyl)propiolaldehyde is an aromatic aldehyde featuring a propiolaldehyde group (–C≡C–CHO) attached to a para-methyl-substituted benzene ring (p-tolyl group). This compound is a key intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) and cyclization processes. Its electron-donating methyl group influences reactivity and stability, making it a versatile building block for pharmaceuticals, agrochemicals, and materials science .

Structurally, the aldehyde’s conjugated triple bond and aromatic system contribute to its electrophilic character, enabling nucleophilic additions and cycloadditions. For example, it participates in aldol condensations with ketones (e.g., betulonate derivatives) to form α,β-unsaturated carbonyl compounds . Its utility in synthesizing heterocycles, such as imidazo[1,5-a]imidazoles, highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3-(4-methylphenyl)prop-2-ynal

InChI

InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3

InChI Key

WXARMJLBTQMGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(p-Tolyl)propiolaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)propiolaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical and chemical processes. Its propynal group is particularly reactive, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physical properties of propiolaldehyde derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 3-(p-Tolyl)propiolaldehyde with structurally related compounds:

Table 1: Key Properties of Propiolaldehyde Derivatives
Compound Name Substituent Physical State Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
This compound 4-CH₃ Not reported 61–72 Aldehyde proton: ~9.59 (s)
3-(2-Iodophenyl)propiolaldehyde 2-I Pale yellow liquid 79 δ 9.59 (s, 1H), aromatic: 7.3–8.3
3-(4-Bromonaphthalen-1-yl)propiolaldehyde 4-Br (naphthyl) Pale yellow solid 107.6–108.2 87 δ 9.58 (s, 1H), aromatic: 7.71–8.32
3-(p-Methoxyphenyl)propiolaldehyde 4-OCH₃ Not reported 68 Aldehyde proton: ~9.59 (s)
3-(p-Fluorophenyl)propiolaldehyde 4-F Not reported 73 Aldehyde proton: ~9.59 (s)
3-(p-Trifluoromethylphenyl)propiolaldehyde 4-CF₃ Pale yellow liquid 81 δ 9.59 (s, 1H), aromatic: 7.6–8.0
3-(4-Octylphenyl)propiolaldehyde 4-C₈H₁₇ Yellow oil 53–92 δ 9.6–9.7 (s, 1H), aliphatic: 0.8–1.4

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., –CH₃, –OCH₃) reduce electrophilicity at the aldehyde, leading to lower yields in cyclization reactions compared to electron-withdrawing groups (–F, –CF₃). For instance, this compound yields 61% in imidazo[1,5-a]imidazole synthesis, while its trifluoromethyl analog achieves 81% .
  • Steric and Aromatic Effects : Bulky substituents (e.g., naphthyl, octyl) increase melting points and alter solubility. Naphthalene derivatives (e.g., 3-(4-bromonaphthalen-1-yl)propiolaldehyde) are solids, whereas simpler aryl derivatives are liquids .

Reactivity in Organic Transformations

  • Aldol Condensation: this compound reacts with ketones (e.g., betulonate) under basic conditions to form conjugated enones, crucial for natural product derivatization .
  • Cyclization Reactions : In MCRs, its triple bond undergoes nucleophilic attack by amines or thiols, forming fused heterocycles. However, electron-withdrawing substituents enhance this reactivity .
  • Halogenation : Bromine or iodine can add to the triple bond, enabling further functionalization .

Spectral Characterization

  • ¹H NMR : The aldehyde proton resonates at δ ~9.59 ppm across derivatives. Aromatic protons vary based on substituent electronic effects (e.g., deshielding by –CF₃ shifts signals upfield) .
  • ¹³C NMR : The carbonyl carbon appears at δ ~176 ppm, while triple-bond carbons range from δ 86–103 ppm .

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